molecular formula C21H18ClNO4S B263143 METHYL 2-[({[(4-CHLORO-1-HYDROXYNAPHTHALEN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE

METHYL 2-[({[(4-CHLORO-1-HYDROXYNAPHTHALEN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE

Cat. No.: B263143
M. Wt: 415.9 g/mol
InChI Key: ZOEQAQQKJFDJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[({[(4-CHLORO-1-HYDROXYNAPHTHALEN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE is a complex organic compound with a unique structure that includes a naphthalene ring, a benzoate ester, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[({[(4-CHLORO-1-HYDROXYNAPHTHALEN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-chloro-1-hydroxy-2-naphthaldehyde with an amine to form an intermediate Schiff base. This intermediate is then reacted with a thiol and a benzoate ester under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[({[(4-CHLORO-1-HYDROXYNAPHTHALEN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 2-[({[(4-CHLORO-1-HYDROXYNAPHTHALEN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and benzoate esters, such as:

  • 4-chloro-1-hydroxy-2-naphthaldehyde
  • Methyl 2-aminobenzoate
  • 2-oxoethyl sulfanyl derivatives

Uniqueness

What sets METHYL 2-[({[(4-CHLORO-1-HYDROXYNAPHTHALEN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE apart is its combination of functional groups, which gives it unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound for research and development.

Properties

Molecular Formula

C21H18ClNO4S

Molecular Weight

415.9 g/mol

IUPAC Name

methyl 2-[2-[(4-chloro-1-hydroxynaphthalen-2-yl)methylamino]-2-oxoethyl]sulfanylbenzoate

InChI

InChI=1S/C21H18ClNO4S/c1-27-21(26)16-8-4-5-9-18(16)28-12-19(24)23-11-13-10-17(22)14-6-2-3-7-15(14)20(13)25/h2-10,25H,11-12H2,1H3,(H,23,24)

InChI Key

ZOEQAQQKJFDJDH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NCC2=C(C3=CC=CC=C3C(=C2)Cl)O

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NCC2=C(C3=CC=CC=C3C(=C2)Cl)O

Origin of Product

United States

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